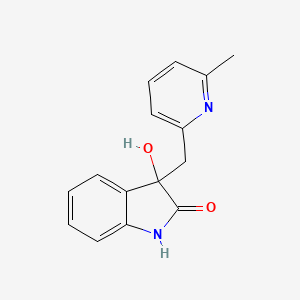
3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl-substituted pyridylmethyl group, and an indolinone core. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-pyridylmethylamine with an appropriate indolinone precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and purity of the final product. Post-reaction purification steps, including crystallization and chromatography, are employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone involves its interaction with specific molecular targets. The hydroxy group and the indolinone core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2-methylpyridine: Shares the hydroxy and pyridine groups but lacks the indolinone core.
6-Methyl-2-pyridylmethylamine: Contains the pyridylmethyl group but differs in overall structure.
Uniqueness: 3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone is unique due to its combination of functional groups and the indolinone core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Eigenschaften
CAS-Nummer |
199929-32-3 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
3-hydroxy-3-[(6-methylpyridin-2-yl)methyl]-1H-indol-2-one |
InChI |
InChI=1S/C15H14N2O2/c1-10-5-4-6-11(16-10)9-15(19)12-7-2-3-8-13(12)17-14(15)18/h2-8,19H,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
ZPHCOLFKJTVWNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)CC2(C3=CC=CC=C3NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


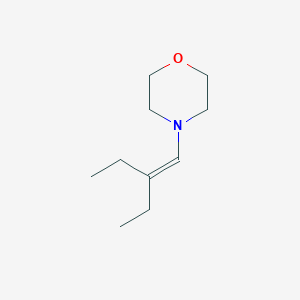
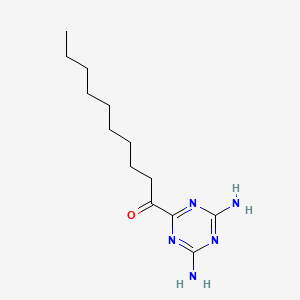
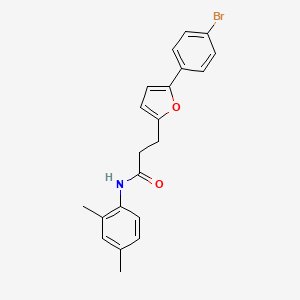
![(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15077209.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)
![2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol](/img/structure/B15077222.png)
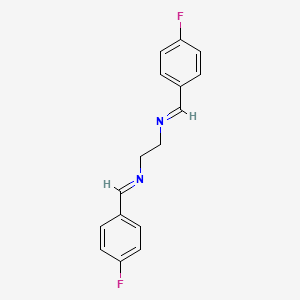
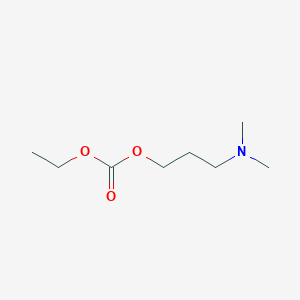
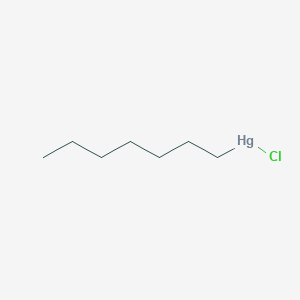
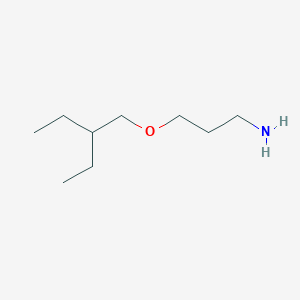
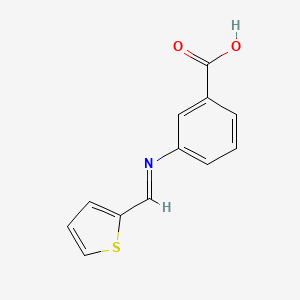
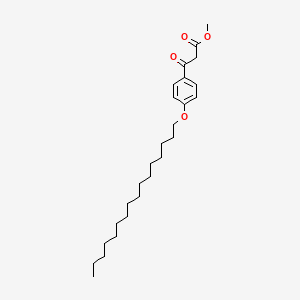
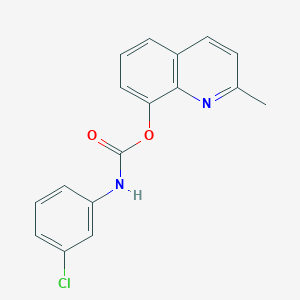
![N'-[(E)-(3-fluorophenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B15077271.png)
